molecular formula C15H12F3NO2 B5917439 2-phenoxy-N-[4-(trifluoromethyl)phenyl]acetamide

2-phenoxy-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B5917439
M. Wt: 295.26 g/mol
InChI Key: VWMYMDBZIRGWHM-UHFFFAOYSA-N
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Description

2-phenoxy-N-[4-(trifluoromethyl)phenyl]acetamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a phenoxy group and a trifluoromethyl-substituted phenyl group, which contribute to its distinctive chemical behavior and potential utility in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-[4-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 2-phenoxyacetic acid with 4-(trifluoromethyl)aniline. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions usually include anhydrous solvents like dichloromethane (DCM) and are conducted under an inert atmosphere to prevent moisture interference .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized under strong oxidative conditions.

    Reduction: The amide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of phenoxyacetic acid derivatives.

    Reduction: Formation of 2-phenoxy-N-[4-(trifluoromethyl)phenyl]ethylamine.

    Substitution: Formation of various substituted phenoxyacetamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-[4-(trifluoromethyl)phenyl]acetamide is not fully elucidated, but it is believed to interact with specific molecular targets due to its structural features. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The phenoxy group may facilitate binding to specific enzymes or receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenoxy-N-[4-(trifluoromethyl)phenyl]acetamide stands out due to its combination of a phenoxy group and a trifluoromethyl-substituted phenyl group, which imparts unique chemical and biological properties. This combination is less common in similar compounds, making it a valuable candidate for further research and development .

Properties

IUPAC Name

2-phenoxy-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO2/c16-15(17,18)11-6-8-12(9-7-11)19-14(20)10-21-13-4-2-1-3-5-13/h1-9H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMYMDBZIRGWHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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